molecular formula C7H11N3O2S B2751580 Methyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate CAS No. 1255785-90-0

Methyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate

Cat. No. B2751580
CAS RN: 1255785-90-0
M. Wt: 201.24
InChI Key: CVWZNAFMOKXWNX-UHFFFAOYSA-N
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Description

Amines and thiazoles are both important classes of compounds in organic chemistry. Amines contain nitrogen atoms with lone pair electrons, which makes them good nucleophiles and bases. Thiazoles, on the other hand, are aromatic heterocycles containing both sulfur and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and X-ray crystallography . For amines and thiazoles, the presence of nitrogen and sulfur atoms can often be confirmed through these techniques .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions due to their nucleophilic and basic nature. They can react with acids to form ammonium salts, with alkyl halides to form secondary and tertiary amines, and with carbonyl compounds to form imines . Thiazoles can undergo electrophilic substitution reactions at the carbon between the sulfur and nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. These properties include melting point, boiling point, solubility, and reactivity .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, many amines are flammable and can cause burns and eye damage .

Future Directions

The future directions in the study of amines and thiazoles could involve the synthesis of new compounds with potential biological activity, the development of more efficient synthetic methods, and the study of their mechanisms of action .

properties

IUPAC Name

methyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-10(2)7-9-5(8)4(13-7)6(11)12-3/h8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWZNAFMOKXWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(S1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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